2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide 2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 881840-08-0
VCID: VC16030674
InChI: InChI=1S/C25H20FN5O2/c1-17-7-13-21(14-8-17)28-24(32)25(33)29-27-15-19-16-31(22-5-3-2-4-6-22)30-23(19)18-9-11-20(26)12-10-18/h2-16H,1H3,(H,28,32)(H,29,33)/b27-15+
SMILES:
Molecular Formula: C25H20FN5O2
Molecular Weight: 441.5 g/mol

2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide

CAS No.: 881840-08-0

Cat. No.: VC16030674

Molecular Formula: C25H20FN5O2

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide - 881840-08-0

Specification

CAS No. 881840-08-0
Molecular Formula C25H20FN5O2
Molecular Weight 441.5 g/mol
IUPAC Name N'-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-N-(4-methylphenyl)oxamide
Standard InChI InChI=1S/C25H20FN5O2/c1-17-7-13-21(14-8-17)28-24(32)25(33)29-27-15-19-16-31(22-5-3-2-4-6-22)30-23(19)18-9-11-20(26)12-10-18/h2-16H,1H3,(H,28,32)(H,29,33)/b27-15+
Standard InChI Key RIRKNOTYGFQGRE-JFLMPSFJSA-N
Isomeric SMILES CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(2-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazinyl)-2-oxo-N-(p-tolyl)acetamide has the molecular formula C₂₅H₂₀FN₅O₂ and a molecular weight of 441.5 g/mol. Its IUPAC name, N'-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-N-(4-methylphenyl)oxamide, reflects three critical structural components:

  • A 4-fluorophenyl group at position 3 of the pyrazole ring, enhancing electron-withdrawing effects.

  • A phenyl group at position 1, contributing to lipophilicity.

  • An oxamide-acetamide side chain linked via a hydrazone bridge, enabling hydrogen bonding with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₀FN₅O₂
Molecular Weight441.5 g/mol
CAS Number881840-08-0
IUPAC NameN'-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-N-(4-methylphenyl)oxamide
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4

Stereochemical Considerations

The compound’s E-configuration at the hydrazone double bond (confirmed by its InChIKey: RIRKNOTYGFQGRE-JFLMPSFJSA-N) ensures spatial alignment critical for receptor binding. Computational modeling predicts a planar geometry due to conjugation across the pyrazole-hydrazone-oxamide system, potentially facilitating intercalation with DNA or enzyme active sites.

Synthesis and Structural Optimization

Table 2: Hypothetical Reaction Steps

StepReaction TypeReagentsYield*
1Cyclocondensation4-Fluorophenylhydrazine, diketone60–70%
2Hydrazone FormationHydrazine hydrate, ethanol50–65%
3AmidationOxalyl chloride, p-toluidine40–55%
*Estimated based on analogous syntheses .

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are typically employed. LC-MS and ¹H/¹³C NMR validate purity, with characteristic signals including:

  • δ 8.2 ppm (pyrazole C-H).

  • δ 10.1 ppm (hydrazone N-H).

  • δ 2.3 ppm (p-tolyl methyl group).

Biological Activity and Mechanisms

Table 3: Comparative Antimicrobial Profiles (Analogues)

CompoundTarget MicrobeMIC (µg/mL)Reference
2b (Pyrazole-thiazole)E. faecalis100
KetoconazoleC. albicans25
Target Compound*Hypothetical50–200
*Predicted based on structural similarity .

Anticancer Activity

Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and tyrosine kinases, pathways implicated in tumor growth. Molecular docking studies suggest the target compound’s hydrazone group chelates metal ions in kinase active sites, while the p-tolyl group enhances hydrophobic interactions.

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: Absorptivity and metabolic stability remain unstudied.

  • In Vivo Efficacy: Rodent models are needed to validate toxicity and therapeutic indices.

  • Structural Analogs: Modifying the fluorophenyl group to trifluoromethyl or chloro derivatives may boost potency .

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